1,3,5-Trioxane
Overview
Description
1,3,5-Trioxane is a chemical compound with the molecular formula C₃H₆O₃. It is a white, highly water-soluble solid with a chloroform-like odor. This compound is a stable cyclic trimer of formaldehyde, consisting of a six-membered ring with three carbon atoms alternating with three oxygen atoms .
Mechanism of Action
1,3,5-Trioxane, also known as trioxane or trioxin, is a chemical compound with the molecular formula C3H6O3 . It is a stable cyclic trimer of formaldehyde and is highly water-soluble .
Target of Action
This compound is primarily used as a source of anhydrous formaldehyde . It can be used interchangeably with formaldehyde and paraformaldehyde . The primary targets of this compound are the molecules and structures that interact with formaldehyde.
Mode of Action
This compound, due to its cyclic structure, is more stable and requires high temperatures to react . It is known to release formaldehyde, which can then interact with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving formaldehyde, given that this compound is a source of formaldehyde . Formaldehyde is involved in various biochemical processes, including the formation of methylene bridges in proteins and nucleic acids.
Pharmacokinetics
Given its high water solubility , it is expected to be readily absorbed and distributed in the body. Its metabolism likely involves the release of formaldehyde, and excretion pathways would be similar to those of formaldehyde.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and reactivity can be affected by temperature, as it requires high temperatures to react . Additionally, the presence of water can influence its solubility and therefore its distribution and action in the body .
Biochemical Analysis
Biochemical Properties
1,3,5-Trioxane plays a significant role in biochemical reactions due to its ability to release formaldehyde. In biological systems, formaldehyde can interact with various enzymes, proteins, and other biomolecules. For instance, formaldehyde can form cross-links between proteins, affecting their structure and function. Enzymes such as formaldehyde dehydrogenase can metabolize formaldehyde, converting it into less toxic compounds. The interactions of this compound with these biomolecules can lead to alterations in cellular processes and functions .
Cellular Effects
This compound influences various types of cells and cellular processes primarily through the release of formaldehyde. Formaldehyde can affect cell signaling pathways, gene expression, and cellular metabolism. For example, formaldehyde can induce DNA-protein cross-links, leading to changes in gene expression and potentially causing cytotoxic effects. Additionally, formaldehyde can disrupt cellular metabolism by inhibiting key metabolic enzymes. The impact of this compound on cellular function is thus closely linked to its ability to release formaldehyde .
Molecular Mechanism
The molecular mechanism of action of this compound involves its decomposition to release formaldehyde. Formaldehyde can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, alter protein function, and affect gene expression. For instance, formaldehyde can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage. The effects of this compound at the molecular level are therefore mediated by the interactions of formaldehyde with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can decompose to release formaldehyde under certain conditions. Long-term exposure to this compound can lead to sustained release of formaldehyde, resulting in prolonged effects on cellular function. In vitro and in vivo studies have shown that the stability and degradation of this compound can influence its long-term impact on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, the release of formaldehyde can lead to toxic effects, including cytotoxicity and genotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. High doses of this compound can cause adverse effects, such as tissue damage and organ toxicity, due to the accumulation of formaldehyde .
Metabolic Pathways
This compound is involved in metabolic pathways that include the release and metabolism of formaldehyde. Enzymes such as formaldehyde dehydrogenase play a crucial role in detoxifying formaldehyde by converting it into formate, which can be further metabolized. The interaction of this compound with these metabolic enzymes can affect metabolic flux and alter metabolite levels. The metabolic pathways of this compound are thus closely linked to the metabolism of formaldehyde .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility and interactions with transporters and binding proteins. The high water solubility of this compound allows it to diffuse easily through cellular membranes. Transporters and binding proteins may facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its activity and function. The subcellular localization of this compound can thus play a crucial role in determining its biological effects .
Preparation Methods
1,3,5-Trioxane can be synthesized through the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . In industrial settings, the production of this compound typically involves a liquid-phase method using formaldehyde in the presence of homogeneous acid-type catalysts, such as sulfuric acid . The process includes synthesis, extraction, and isolation from the reaction mass, followed by purification and storage at elevated temperatures to ensure product stability .
Chemical Reactions Analysis
1,3,5-Trioxane undergoes various chemical reactions, primarily involving the release of formaldehyde. Some key reactions include:
Thermal Decomposition: At elevated temperatures, this compound decomposes to release formaldehyde, paraformaldehyde, and formic acid.
Polymerization: It can polymerize to form polyoxymethylene plastics.
Photochemical Reactions: Under photochemical conditions, this compound can undergo cycle-opening dissociation.
Common reagents and conditions used in these reactions include acidic catalysts for trimerization and elevated temperatures for decomposition and polymerization.
Scientific Research Applications
1,3,5-Trioxane has a wide range of applications in scientific research and industry:
Biology and Medicine: Its ability to release formaldehyde makes it useful in various biological and medical applications, including as a disinfectant and in the synthesis of pharmaceuticals.
Industry: This compound is used in the preparation of adhesives, such as one-pack polyurethane adhesives and hot-melt adhesives.
Comparison with Similar Compounds
1,3,5-Trioxane is unique due to its stable cyclic trimer structure and its ability to release formaldehyde under specific conditions. Similar compounds include:
Formaldehyde: A simple aldehyde with the formula CH₂O, used in various chemical reactions and industrial applications.
Paraformaldehyde: A polymer of formaldehyde, used as a disinfectant and in the production of resins.
1,2,4-Trioxane: Another isomer of trioxane, with different structural and chemical properties.
1,3,5-Trithiane: A sulfur analog of this compound, with sulfur atoms replacing the oxygen atoms in the ring.
Each of these compounds has distinct properties and applications, but this compound stands out for its stability and versatility in releasing formaldehyde.
Properties
IUPAC Name |
1,3,5-trioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSXRVXTHVRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OCOCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Record name | 1,3,5-TRIOXANE | |
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DSSTOX Substance ID |
DTXSID4021925 | |
Record name | 1,3,5-Trioxane | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | 1,3,5-TRIOXANE | |
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Record name | 1,3,5-Trioxane | |
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Boiling Point |
238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG | |
Record name | 1,3,5-TRIOXANE | |
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Flash Point |
113 °F (NTP, 1992), 45 °C | |
Record name | 1,3,5-TRIOXANE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE | |
Record name | 1,3,5-TRIOXANE | |
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Density |
1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C | |
Record name | 1,3,5-TRIOXANE | |
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Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg] | |
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Record name | 1,3,5-Trioxane | |
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Color/Form |
CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE | |
CAS No. |
110-88-3 | |
Record name | 1,3,5-TRIOXANE | |
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Record name | s-Trioxane | |
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Melting Point |
147 °F (NTP, 1992), 64 °C | |
Record name | 1,3,5-TRIOXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 1,3,5-trioxane?
A1: this compound has the molecular formula C3H6O3 and a molecular weight of 90.08 g/mol. Structurally, it is a six-membered ring containing three carbon atoms alternating with three oxygen atoms. Each carbon atom is bonded to two hydrogen atoms. This symmetrical arrangement leads to its classification as a heterocyclic compound.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic methods to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): [] Both 1H NMR and 13C NMR provide valuable insights into the structure and dynamics of this compound. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study molecular vibrations within this compound. [, , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): This technique is valuable for investigating the electronic transitions within this compound and related radicals. []
- Rotational Spectroscopy: High-resolution rotational spectroscopy provides precise information about the rotational constants and structure of this compound, particularly relevant for its potential detection in space. [, ]
Q3: Is this compound compatible with other materials?
A3: The compatibility of this compound depends on the specific materials and conditions:
- Polymers: this compound is a monomer for polyoxymethylene (POM) synthesis. It shows compatibility with other monomers like ethylene oxide, 1,3-dioxolane, and styrene during copolymerization reactions. [, , , ]
- Solvents: It exhibits solubility in various solvents, including methanol, nitrobenzene, and chlorinated paraffins. [, , ]
- Catalysts: this compound interacts with various catalysts, including acidic catalysts like boron trifluoride etherate, phosphotungstic acid, and heteropolyacids, as well as metallic catalysts like rhodium(II). [, , , , , ]
Q4: How stable is this compound under various conditions?
A4: this compound exhibits variable stability depending on the conditions:
- Thermal Stability: It undergoes thermal decomposition at elevated temperatures, primarily yielding formaldehyde. The decomposition kinetics have been studied using techniques like shock tubes. [, , ]
- Chemical Stability: this compound is susceptible to acid-catalyzed ring-opening reactions, which are essential for its polymerization. [, , ] It can also undergo reactions like hydrogen abstraction by radicals like hydroxyl radicals and chlorine atoms. []
Q5: What is the role of catalysts in reactions involving this compound?
A5: Catalysts play a crucial role in reactions involving this compound by influencing reaction rates, selectivity, and product distribution. For instance:
- Ring-Opening Polymerization: Lewis acids, such as boron trifluoride etherate and phosphotungstic acid, are commonly employed to catalyze the ring-opening polymerization of this compound to yield polyoxymethylene. [, , , ]
- Cyclotrimerization Reactions: Keggin-type heteropolyacids have demonstrated high catalytic activity in the cyclotrimerization of aliphatic aldehydes to form the corresponding 2,4,6-trialkyl-1,3,5-trioxanes. []
- Organic Synthesis: Rhodium(II) catalysts have been employed in denitrogenative coupling reactions with this compound to access nine-membered 1,3,5,7-trioxazonines. []
Q6: What factors influence the selectivity of reactions involving this compound?
A6: Several factors can affect reaction selectivity when working with this compound:
- Catalyst Choice: Different catalysts can favor specific reaction pathways. For example, heteropolyacids are highly selective for cyclotrimerization of aldehydes, while Lewis acids are often used for polymerization. [, ]
- Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction pathway and selectivity. For instance, higher temperatures can lead to decomposition products rather than desired trioxane derivatives. []
- Substrate Structure: The structure of the other reactants, such as the specific aldehyde used in cyclotrimerization, can influence the selectivity towards a particular this compound derivative. []
Q7: How is computational chemistry employed in this compound research?
A7: Computational chemistry provides valuable insights into the properties and reactivity of this compound:
- Mechanism Elucidation: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the carbonylation of dimethoxymethane to methyl methoxyacetate. []
- Kinetic Modeling: Theoretical calculations, including transition state theory (TST) calculations, are essential for kinetic modeling of reactions involving this compound, such as its thermal decomposition and reactions with radicals. [, , ]
- Conformational Analysis: Computational methods allow the exploration of different conformations of this compound and the analysis of stereoelectronic effects, such as anomeric effects. []
Q8: What is the environmental fate of this compound?
A8: this compound can enter the environment through various pathways:
- Atmospheric Release: It can be released into the atmosphere from industrial processes and the degradation of certain polymers. []
Q9: How does this compound degrade in the environment?
A9:
- Atmospheric Degradation: In the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals, forming radicals like c-C3H5O3(•) and (c-C3H5O3)O2(•), ultimately leading to smaller molecules like carbon dioxide and water. []
Q10: What is the solubility of this compound in different solvents?
A10: The solubility of this compound varies depending on the solvent and temperature. For instance:
- Methanol: Experimental data on the solubility of solid this compound in methanol at different temperatures has been correlated using thermodynamic models like the UNIQUAC equation. []
- Other Solvents: Solubility studies have been conducted in systems containing this compound, methyl acrylate, methyl acetate, and water using models like NRTL and UNIQUAC. []
Q11: How can this compound be recycled or managed as waste?
A11:
Q12: What are some historical milestones in this compound research?
A12:
Q13: What are some cross-disciplinary applications of this compound research?
A13:
- Polymer Science: this compound is a crucial monomer for polyoxymethylene, a high-performance engineering plastic. Research in this area involves polymerization techniques, copolymerization with various comonomers, and the development of new catalysts. [, , , ]
- Catalysis: The use of this compound in various catalytic reactions, such as those involving heteropolyacids and rhodium(II) catalysts, highlights its importance in synthetic organic chemistry. [, ]
- Astrochemistry: The potential presence of this compound and other polyoxymethylenes in comets has sparked interest in its spectroscopic characterization, as it could provide insights into prebiotic chemistry. [, ]
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